molecular formula C13H23BO2 B8058873 (E)-2-(2-cyclopentylvinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

(E)-2-(2-cyclopentylvinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B8058873
M. Wt: 222.13 g/mol
InChI Key: ZRQHPPDBSWSGFA-UHFFFAOYSA-N
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Description

(E)-2-(2-Cyclopentylvinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane ( 157945-82-9 ) is a high-purity boronic ester derivative supplied for specialized research applications. With a molecular formula of C13H23BO2 and a molecular weight of 222.13 g/mol , this compound serves as a valuable building block in organic synthesis, particularly in metal-catalyzed cross-coupling reactions such as the Suzuki-Miyaura reaction. These reactions are fundamental for constructing complex biaryl structures and conjugated systems found in pharmaceuticals and materials science . The compound must be stored under an inert atmosphere at 2-8°C to ensure stability . This product is intended for research purposes only and is not suitable for diagnostic, therapeutic, or personal use. Please refer to the product's Safety Data Sheet for detailed handling information. Hazard Statements: H302-H315-H319 .

Properties

IUPAC Name

2-(2-cyclopentylethenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23BO2/c1-12(2)13(3,4)16-14(15-12)10-9-11-7-5-6-8-11/h9-11H,5-8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRQHPPDBSWSGFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C=CC2CCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23BO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-2-(2-cyclopentylvinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound that has garnered attention in various fields of chemistry and biology. This compound is particularly notable for its role in organic synthesis, especially in cross-coupling reactions such as the Suzuki-Miyaura reaction. Its unique structure incorporates a dioxaborolane ring and a cyclopentylvinyl group, which contribute to its distinctive chemical properties and biological activities.

  • IUPAC Name : 2-[(E)-2-cyclopentylethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
  • CAS Number : 157945-82-9
  • Molecular Formula : C13H23BO2
  • Molecular Weight : 210.12 g/mol

The biological activity of this compound can be attributed to its ability to form stable complexes with various biomolecules. The boron atom in the dioxaborolane ring plays a crucial role in facilitating chemical transformations by acting as a Lewis acid. This property is particularly useful in the formation of carbon-carbon bonds during cross-coupling reactions.

Key Mechanistic Steps:

  • Oxidative Addition : The boron atom interacts with an organic halide or other electrophiles.
  • Transmetalation : The boron complex exchanges its ligand with a metal catalyst (e.g., palladium).
  • Reductive Elimination : The final product is formed as the metal-ligand complex releases the newly formed carbon-carbon bond.

Biological Applications

Research has indicated that this compound can be utilized in various biological contexts:

  • Drug Development : The ability to label biomolecules with boron allows for the investigation of boron-containing drugs and their interactions within biological systems.
  • Targeted Therapy : Due to its unique structural properties, it may enhance the efficacy of therapeutic agents by improving their selectivity and bioavailability.

Case Studies

  • Suzuki-Miyaura Cross-Coupling Reactions :
    • A study demonstrated the effectiveness of this compound as a reagent in synthesizing complex organic molecules through Suzuki-Miyaura reactions. The compound exhibited higher yields compared to traditional boronic acids due to its steric hindrance and electronic properties .
  • Bioconjugation Studies :
    • In another investigation focusing on bioconjugation techniques, researchers utilized this compound to attach boron labels to peptides and proteins. This approach facilitated tracking and imaging studies in cellular environments .

Comparative Analysis with Similar Compounds

Compound NameStructureApplicationYield Efficiency
Phenylboronic AcidPhenylboronic AcidCross-coupling reactionsModerate
4,4,5,5-Tetramethyl-2-(phenylethenyl)-1,3,2-dioxaborolaneTetramethyl CompoundOrganic synthesisHigh
2-(Cyclohexylvinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolaneCyclohexyl CompoundCross-coupling reactionsModerate

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares (E)-2-(2-cyclopentylvinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane with structurally related dioxaborolane derivatives, highlighting differences in substituents, molecular properties, and applications:

Compound Name Substituent(s) Molecular Formula Molecular Weight Key Properties/Applications References
This compound Cyclopentylvinyl (E-configuration) C₁₅H₂₅BO₂ 260.17 Steric hindrance from cyclopentyl group; potential use in stereoselective synthesis.
2-(6-Cyclopropoxynaphthalen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Cyclopropoxynaphthyl C₁₉H₂₃BO₃ 318.20 Inhibits glycolysis in prostate cancer; bioactive applications.
(E)-2-(3,5-Difluorostyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 3,5-Difluorostyryl (E-configuration) C₁₄H₁₇BF₂O₂ 266.09 Electron-withdrawing fluorine atoms enhance reactivity in coupling reactions.
4,4,5,5-Tetramethyl-2-[(E)-2-(1-naphthyl)vinyl]-1,3,2-dioxaborolane 1-Naphthylvinyl (E-configuration) C₁₉H₂₁BO₂ 292.19 Extended aromatic system for conjugation; used in materials science.
(E)-4,4,5,5-Tetramethyl-2-styryl-1,3,2-dioxaborolane Styryl (E-configuration) C₁₄H₁₉BO₂ 230.11 Benchmark substrate for Suzuki-Miyaura couplings; high stability.
2-(5-Chloro-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (a-isomer) Chloro-methylphenyl C₁₃H₁₈BClO₂ 260.54 Halogen substituents enable further functionalization (e.g., Grignard reactions).
(E)-2-(Buta-1,3-dien-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Butadienyl (E-configuration) C₁₀H₁₇BO₂ 192.05 Conjugated diene system for radical-polar crossover reactions.

Structural and Reactivity Insights

  • Electronic Effects : Electron-withdrawing groups (e.g., -F in ) increase electrophilicity of the boron center, enhancing reactivity with nucleophiles. Conversely, electron-donating groups (e.g., -OCH₃ in ) may stabilize the boronate .
  • Synthetic Chemistry: Styryl and naphthyl variants are preferred for constructing conjugated systems in polymers or OLEDs .

Stability and Handling

  • The target compound’s stability is inferred to be comparable to other dioxaborolanes, which typically require inert atmospheres and low temperatures (2–8°C) for storage .

Q & A

Basic Questions

Q. What are the recommended methods for synthesizing (E)-2-(2-cyclopentylvinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane?

  • Methodology : The compound is synthesized via esterification of (E)-2-cyclopentylvinylboronic acid with pinacol (1,2-diol) under anhydrous conditions. A typical procedure involves refluxing the boronic acid with pinacol in a non-polar solvent (e.g., hexane) using a Dean-Stark trap to remove water. Catalytic acid (e.g., p-toluenesulfonic acid) may accelerate the reaction. Purification is achieved via column chromatography or recrystallization .
  • Key Considerations : Ensure strict anhydrous conditions to prevent hydrolysis of the boronate ester. Monitor reaction progress using thin-layer chromatography (TLC) with UV or iodine visualization.

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Primary Techniques :

  • ¹¹B NMR : Confirms boron environment (δ ~30 ppm for dioxaborolanes) .
  • ¹H/¹³C NMR : Assigns vinyl proton coupling constants (J ≈ 12–18 Hz for E-isomer) and cyclopentyl/CH₃ group signals .
  • X-ray Crystallography : Definitive structural elucidation, especially for stereochemical confirmation .
    • Supplementary Methods : FTIR (B-O stretch ~1350–1400 cm⁻¹) and high-resolution mass spectrometry (HRMS) for molecular ion verification .

Q. What safety precautions are critical when handling this boronate ester?

  • Protocols :

  • Use gloves, protective eyewear, and lab coats to avoid skin/eye contact.
  • Conduct reactions in a fume hood or glovebox due to potential toxicity of boronate esters .
  • Store in airtight containers under inert gas (N₂/Ar) to prevent moisture-induced degradation.
  • Dispose of waste via approved hazardous waste programs, avoiding aqueous release .

Advanced Research Questions

Q. How can Suzuki-Miyaura coupling reaction conditions be optimized using this compound as a reagent?

  • Optimization Variables :

  • Catalyst : Pd(PPh₃)₄ or PdCl₂(dppf) at 0.5–2 mol% loading.
  • Base : K₂CO₃ or Cs₂CO₃ (2–3 equiv) in THF/H₂O or dioxane/H₂O mixtures.
  • Temperature : 80–100°C under reflux for 12–24 hours.
    • Analysis : Monitor conversion via GC-MS or ¹H NMR. Yield improvements are often achieved by degassing solvents to exclude oxygen, which can deactivate Pd catalysts .

Q. What strategies resolve contradictions between computational predictions and experimental data for its reactivity?

  • Approach :

  • Compare DFT-calculated activation energies (e.g., for transmetalation steps) with kinetic studies.
  • Investigate solvent effects (e.g., dielectric constant impact on charge distribution) using polarizable continuum models (PCM).
  • Validate intermediates via in situ IR or ESI-MS to identify unaccounted pathways (e.g., boronate dimerization) .

Q. How does steric hindrance from the cyclopentyl group influence its reactivity in cross-coupling reactions?

  • Mechanistic Insight : The bulky cyclopentyl group slows transmetalation by hindering Pd-B interaction. This is evidenced by:

  • Lower yields compared to less-hindered analogs (e.g., phenyl-substituted dioxaborolanes).
  • Kinetic studies showing prolonged induction phases in sterically crowded systems.
    • Mitigation : Use larger Pd ligands (e.g., XPhos) to stabilize the transition state or elevate reaction temperatures .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(E)-2-(2-cyclopentylvinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Reactant of Route 2
Reactant of Route 2
(E)-2-(2-cyclopentylvinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

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